molecular formula C14H11N3O3S2 B2523581 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 864860-74-2

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2523581
CAS No.: 864860-74-2
M. Wt: 333.38
InChI Key: QCVAIEVSANNALK-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11N3O3S2 and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are integral to various bioactive molecules and pharmaceutical applications due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating diseases and as agents in drug discovery. The structural simplicity of benzothiazole derivatives enables the development of chemical libraries, which could be instrumental in discovering new chemical entities for the market. Their applications span across antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and potential as antitumor agents.

  • Antitumor and Antimicrobial Activities : Benzothiazole derivatives have been highlighted for their broad spectrum of antimicrobial and analgesic activities, including potential antitumor agents. Some of these compounds are in clinical use or are being developed for the treatment of various diseases/disorders. The versatility of the benzothiazole nucleus, capable of serving as a ligand to various biomolecules, has attracted medicinal chemists' interest, especially in cancer treatment research (Kamal et al., 2015).

  • Biological and Electrochemical Activities : Benzothiazole compounds and their complexes have been reviewed for their spectroscopic properties, structures, magnetic properties, and significant biological and electrochemical activities. This review indicates the potential interest points for future investigations, including unknown analogues of benzothiazole derivatives (Boča et al., 2011).

  • Repurposing in Disease Treatment : Nitazoxanide, a compound related to the nitrothiazole family, demonstrates the potential of such compounds in treating a variety of infections and conditions. This highlights the adaptability and potential repurposing of benzothiazole-related compounds in different therapeutic contexts, including viral infections and possibly emerging diseases (Bharti et al., 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on its interaction with biological targets in the body. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and environmental impact. Without specific information on this compound, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for a compound like this could be very broad and would depend on its properties and potential applications. For example, if the compound has interesting optical properties, it could be studied for use in optoelectronic devices. If it has biological activity, it could be investigated as a potential therapeutic agent .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-7-3-4-9-12(8(7)2)15-14(22-9)16-13(18)10-5-6-11(21-10)17(19)20/h3-6H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVAIEVSANNALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.